Neutral red iodide
Overview
Description
Neutral red iodide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of neutral red, a phenazine dye, and iodide, an anion of iodine. This compound is known for its ability to stain acidic compartments within cells, making it a valuable tool in biological and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neutral red iodide can be synthesized through the reaction of neutral red with iodine in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction typically involves heating the mixture to facilitate the formation of the iodide complex.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions in reactors equipped with temperature control systems. The process ensures the consistent quality and purity of the compound, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Neutral red iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium thiosulfate or sodium bisulfite.
Substitution: Substitution reactions may involve the replacement of iodide ions with other anions, such as chloride or bromide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with different anions.
Scientific Research Applications
Neutral red iodide is widely used in scientific research due to its staining properties and ability to interact with cellular components. Its applications include:
Cell Viability Assays: this compound is used in cytotoxicity assays to assess the viability of cells exposed to various compounds.
Histological Staining: It is employed in histology to stain acidic compartments within cells, aiding in the visualization of cellular structures.
Environmental Toxicology: The compound is used as a biomarker in environmental studies to assess the impact of pollutants on biological systems.
Drug Development: this compound is utilized in drug screening to evaluate the effects of new pharmaceutical compounds on cell health.
Mechanism of Action
The mechanism by which neutral red iodide exerts its effects involves its interaction with cellular components. The compound penetrates the plasma membrane and accumulates in acidic compartments, such as lysosomes and vacuoles. This accumulation allows for the visualization and assessment of cellular structures and functions.
Molecular Targets and Pathways: this compound targets acidic organelles within cells, providing insights into cellular processes and the effects of various treatments on cell health.
Comparison with Similar Compounds
Neutral Red
Acridine Orange
Propidium Iodide
Trypan Blue
Properties
IUPAC Name |
8-N,8-N,3-trimethylphenazine-2,8-diamine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4.HI/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUBVQCTWMYSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648753 | |
Record name | Neutral red iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34038-87-4 | |
Record name | Neutral red iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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